molecular formula C17H16N2O2 B2718446 1-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 125292-10-6

1-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2718446
CAS No.: 125292-10-6
M. Wt: 280.327
InChI Key: LDBNDVCHBUXERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2-Hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative characterized by a central dihydropyrazole ring substituted with a 2-hydroxyphenyl group at position 5, a phenyl group at position 3, and an acetyl moiety at position 1. Pyrazolines are a class of nitrogen-containing heterocycles widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(20)19-16(14-9-5-6-10-17(14)21)11-15(18-19)13-7-3-2-4-8-13/h2-10,16,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBNDVCHBUXERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the cyclization of appropriate hydrazine derivatives with diketones. One common method is the reaction of 2-hydroxyacetophenone with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 1-[3-(2-Keto-phenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone.

    Reduction: Formation of 1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anti-inflammatory properties. For instance, compounds similar to 1-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In a comparative study, certain derivatives demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like Celecoxib, indicating their potential as effective anti-inflammatory agents .

Antioxidant Properties
The antioxidant capacity of pyrazole derivatives is another area of interest. Research has shown that compounds with similar structures possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

Antidepressant Effects
A series of studies have explored the antidepressant potential of pyrazole derivatives. For example, a specific derivative was found to reduce immobility time in forced swim tests by over 60%, suggesting significant antidepressant activity. This finding highlights the therapeutic potential of pyrazole compounds in treating mood disorders .

Agricultural Applications

Fungicidal Activity
The agricultural sector has also benefited from the development of pyrazole derivatives. Certain compounds have been identified as having fungicidal properties, making them suitable candidates for agricultural fungicides. The efficacy of these compounds against various fungal pathogens has been documented, showcasing their potential to enhance crop protection strategies .

Material Science Applications

Catalytic Activity
In material science, pyrazole-based compounds have been investigated for their catalytic properties. Recent research demonstrated that certain pyrazolate ligands can form complexes with metal ions, exhibiting unique catalytic activities in oxidation reactions. This application opens avenues for developing efficient catalysts for industrial processes .

Data Tables

Application AreaCompound ActivityReference
Anti-inflammatoryIC50 values lower than Celecoxib
AntioxidantSignificant free radical scavenging ability
Antidepressant60% reduction in immobility time
FungicidalEffective against various fungal pathogens
CatalyticUnique catalytic activity in oxidation reactions

Case Studies

Case Study 1: Anti-inflammatory Evaluation
A study conducted on a series of pyrazole derivatives showed that modifications at the phenyl ring significantly enhanced COX-II inhibition. The most potent compound exhibited an IC50 value of 0.011 μM, outperforming existing medications .

Case Study 2: Antioxidant Assessment
In vitro assays were performed to evaluate the antioxidant capacity of several pyrazole derivatives. The results indicated that these compounds effectively reduced oxidative stress markers in cellular models, suggesting their potential use as therapeutic agents against oxidative stress-related diseases .

Case Study 3: Agricultural Application
Field trials demonstrated that a specific pyrazole derivative reduced fungal infections in crops by over 70%, highlighting its practical application as a fungicide in sustainable agriculture .

Mechanism of Action

The mechanism of action of 1-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Biological Activity

1-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring substituted with hydroxyphenyl and phenyl groups. Its molecular formula is C16H16N2OC_{16}H_{16}N_2O with a molecular weight of 256.31 g/mol.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized various pyrazole compounds and evaluated their efficacy against bacterial strains such as E. coli and S. aureus. The results showed that certain derivatives displayed potent activity, suggesting that modifications in the structure could enhance their antimicrobial effectiveness .

CompoundActivity Against E. coliActivity Against S. aureus
This compoundModerateHigh
Other DerivativesVariesVaries

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A notable study reported that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound demonstrated a comparable efficacy to established anti-inflammatory drugs like dexamethasone .

3. Anticancer Activity

Pyrazoles have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, compounds containing the pyrazole moiety were found to inhibit cell proliferation in various cancer models, suggesting their potential as chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The compound was tested at varying concentrations, revealing a dose-dependent response in inhibiting bacterial growth.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled study involving carrageenan-induced paw edema in rats, the compound significantly reduced inflammation compared to the control group. The results indicated that the mechanism might involve the inhibition of cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs, their substituents, and associated activities:

Compound Name Substituents (Position 3, 5) Key Activities/Findings References
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one 3-Ph, 5-4-Cl-Ph Maximum antibacterial activity against Gram-positive and Gram-negative strains
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 3-Naphthyl, 5-4-EtO-Ph Antifungal activity (Docking Score: −7.501 vs. Fluconazole: −5.823)
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 3-4-Cl-Ph, 5-4-MeO-Ph Antibacterial and antifungal activities; crystal structure reported
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone 3-Ph, 5-4-(Hexyloxy)-Ph Typical pyrazoline bond lengths/angles; stable crystal packing
2-Chloro-1-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 3-Ph, 5-4-NO2-Ph Intermediate in EGFR inhibitor synthesis
1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone 3-Ph, 5-Anthracenyl Structural characterization via X-ray crystallography

Structural and Crystallographic Insights

  • Bond Lengths and Angles:

    • Pyrazoline rings in analogs exhibit typical C–N bond lengths of ~1.47–1.50 Å and N–N distances of ~1.38–1.42 Å, consistent with delocalized electron density .
    • The dihedral angle between the pyrazoline ring and substituents (e.g., 4-ethoxyphenyl: 85.2°) influences molecular packing and stability .
  • Crystal Packing:

    • Compounds with bulky substituents (e.g., anthracenyl) form π-π stacking interactions, while polar groups (e.g., OH, Cl) participate in hydrogen-bonded networks .

Research Findings and Data Tables

Table 1: Antimicrobial Activity of Selected Analogs

Compound Bacterial Inhibition Zone (mm) Fungal Inhibition Zone (mm) Reference
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one (5c) 18–22 (B. subtilis, E. coli) N/A
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one N/A Docking Score: −7.501
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 15–18 (S. aureus) 12–14 (C. albicans)

Table 2: Crystallographic Data

Compound Space Group Unit Cell Parameters (Å, °) Reference
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone P21/c a=8.710, b=16.251, c=13.309, β=91.49
1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone P21/n a=8.7102, b=16.251, c=13.309, β=91.49

Q & A

Q. What are the validated synthetic routes for preparing 1-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate or phenylhydrazine in methanol under reflux. For example, similar pyrazoline derivatives (e.g., 1-[5-(4-chlorophenyl)-3-phenyl-dihydropyrazol-1-yl]ethanone) were synthesized by refluxing chalcone intermediates with phenylhydrazine for 6–9 hours, followed by crystallization . Optimization strategies include:

  • Solvent choice : Methanol or ethanol enhances solubility and reduces side reactions.
  • Temperature control : Reflux at 60–80°C prevents decomposition.
  • Stoichiometric ratios : A slight excess of hydrazine (1.05–1.1 equivalents) ensures complete cyclization.
    Yield improvements (70–85%) are achieved via gradient cooling and recrystallization in ethanol .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structural integrity of this compound?

Methodological Answer:

  • NMR : The dihydropyrazole ring protons (H-4 and H-5) appear as doublets of doublets (δ 3.1–4.5 ppm) due to vicinal coupling. The acetyl group (COCH₃) resonates as a singlet at δ 2.1–2.3 ppm .
  • IR : Stretching vibrations for C=O (1690–1710 cm⁻¹) and O–H (3200–3400 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Single-crystal studies (e.g., monoclinic P2₁/c space group with β = 95.1°) validate bond lengths (C–C: 1.50–1.54 Å) and dihedral angles (e.g., 64.5° between pyrazole and phenyl rings) . Refinement parameters (R factor < 0.05) ensure accuracy .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and reactivity?

Methodological Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets predict optimized geometry, dipole moments, and HOMO-LUMO gaps (e.g., 4.2–4.8 eV for pyrazoline derivatives) .
  • Molecular docking : AutoDock Vina assesses binding affinities to biological targets (e.g., COX-2 or α-glucosidase) using PDB structures .
  • ADMET prediction : SwissADME estimates bioavailability (LogP ~2.5) and metabolic stability .

Advanced Research Questions

Q. How do substituent variations (e.g., hydroxyl vs. methoxy groups) on the phenyl ring influence biological activity and stability?

Methodological Answer:

  • Biological activity : The 2-hydroxyphenyl moiety enhances antioxidant activity via radical scavenging (IC₅₀: 12–18 μM in DPPH assays), while methoxy groups (e.g., 4-methoxyphenyl) improve lipophilicity and membrane penetration .
  • Stability : Hydroxyl groups increase susceptibility to oxidation; stability studies in PBS (pH 7.4) show 85% degradation over 48 hours vs. <10% for methoxy analogs .
  • SAR analysis : Comparative studies using 3D-QSAR (CoMFA) highlight steric and electrostatic contributions to activity .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., antibacterial vs. antifungal potency)?

Methodological Answer:

  • Standardized assays : Use CLSI guidelines for MIC determinations against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) to minimize variability .
  • Synergistic studies : Check interactions with fluconazole or ciprofloxacin via checkerboard assays (FIC index <0.5 indicates synergy) .
  • Mechanistic profiling : Flow cytometry (propidium iodide uptake) distinguishes membrane disruption (bactericidal) from metabolic inhibition (fungistatic) .

Q. How can regioselectivity challenges in pyrazoline functionalization be addressed during synthesis?

Methodological Answer:

  • Protecting groups : Acetylation of the hydroxyl group (e.g., using acetic anhydride) prevents unwanted side reactions during alkylation .
  • Microwave-assisted synthesis : Reduces reaction time (15–20 minutes vs. 6 hours) and improves regioselectivity (≥95% for 3-phenyl vs. 5-phenyl isomers) .
  • Catalytic control : CuI/Et₃N catalyzes Ullmann-type coupling for selective C–N bond formation .

Q. What advanced characterization techniques elucidate the compound’s solid-state behavior and polymorphism?

Methodological Answer:

  • PXRD : Matches experimental patterns (e.g., 2θ = 12.5°, 17.8°) with simulated data from single-crystal structures to detect polymorphs .
  • DSC/TGA : Identifies melting points (mp 160–165°C) and thermal stability (decomposition >250°C) .
  • Raman spectroscopy : Differentiates polymorphs via distinct C=O stretching modes (1685 vs. 1702 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.